3-Bromo-4-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine
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Overview
Description
3-Bromo-4-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine is a complex organic compound that features a pyridine ring substituted with a bromine atom and a piperidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Piperidine Introduction: The piperidine moiety can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the brominated pyridine.
Carbonylation: The carbonyl group is introduced using a carbonylating agent such as phosgene or its derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the carbonyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is used in the development of probes for studying biological pathways and molecular interactions.
Chemical Biology: It is employed in the design of chemical tools for modulating biological processes.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, modulating their activity. The bromine and carbonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoropyridine
- 4-(Bromomethyl)pyridine
- tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate
Uniqueness
3-Bromo-4-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine is unique due to the presence of both bromine and difluoropiperidine moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C16H20BrF2N3O |
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Molecular Weight |
388.25 g/mol |
IUPAC Name |
[1-(3-bromopyridin-4-yl)piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone |
InChI |
InChI=1S/C16H20BrF2N3O/c17-13-11-20-6-1-14(13)21-7-2-12(3-8-21)15(23)22-9-4-16(18,19)5-10-22/h1,6,11-12H,2-5,7-10H2 |
InChI Key |
WVIAVJAIUTUOBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=C(C=NC=C3)Br |
Origin of Product |
United States |
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